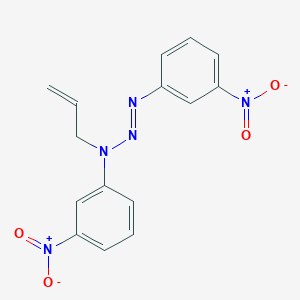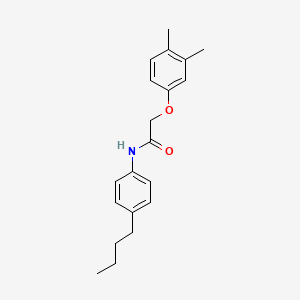![molecular formula C17H11ClN2O2S2 B11696628 N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)
N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-[(2-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida es un complejo compuesto orgánico caracterizado por su singular estructura de tiazolidinona. Este compuesto es de gran interés en diversos campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(5Z)-5-[(2-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida normalmente implica la condensación de 2-clorobenzaldehído con tiosemicarbazida, seguida de la ciclización con cloruro de benzoílo. Las condiciones de reacción a menudo requieren un solvente como etanol o metanol, y el proceso generalmente se lleva a cabo bajo condiciones de reflujo para asegurar una reacción completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(5Z)-5-[(2-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de tiazolidinonas sustituidas.
Aplicaciones Científicas De Investigación
N-[(5Z)-5-[(2-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Se explora su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(5Z)-5-[(2-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]benzamida involucra su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas y altera las vías celulares, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la inflamación o la proliferación celular, ejerciendo así efectos antiinflamatorios o anticancerígenos.
Propiedades
Fórmula molecular |
C17H11ClN2O2S2 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H11ClN2O2S2/c18-13-9-5-4-8-12(13)10-14-16(22)20(17(23)24-14)19-15(21)11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10- |
Clave InChI |
FZQIGIGFUWSCQK-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)

![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
